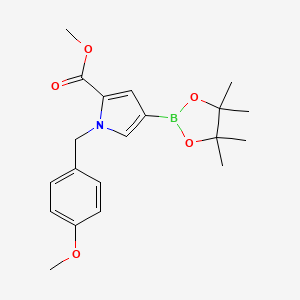

Methyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate

Description

This compound features a pyrrole core substituted with:

- A 4-methoxybenzyl group at the 1-position (enhancing lipophilicity and steric bulk).

- A methyl carboxylate at the 2-position (influencing electronic properties and solubility).

- A pinacol boronate ester at the 4-position (enabling Suzuki-Miyaura cross-coupling reactions for biaryl synthesis) .

Its structural uniqueness lies in the combination of a pyrrole ring, methoxybenzyl group, and boronate ester, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

methyl 1-[(4-methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26BNO5/c1-19(2)20(3,4)27-21(26-19)15-11-17(18(23)25-6)22(13-15)12-14-7-9-16(24-5)10-8-14/h7-11,13H,12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULGIBNVUZDBEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OC)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a synthetic compound that has gained attention for its potential biological activities. This article reviews existing literature on its synthesis, biological properties, and mechanisms of action.

- Molecular Formula : C17H23BN2O3

- Molecular Weight : 314.19 g/mol

- CAS Number : 1105039-88-0

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzyl derivatives with boron-containing reagents under controlled conditions. The resulting compound features a pyrrole ring which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar pyrrole derivatives. For instance, compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines. A study indicated that certain analogs exhibited IC50 values in the low micromolar range against human cancer cells, suggesting a strong potential for further development as anticancer agents .

Case Study:

In a comparative study involving multiple pyrrole derivatives, one compound demonstrated an IC50 value of 10 µM against A375 melanoma cells. This was attributed to its ability to induce apoptosis and disrupt the cell cycle at the G2/M phase .

The proposed mechanisms for the anticancer activity include:

- Induction of apoptosis through mitochondrial pathways.

- Inhibition of cell proliferation by disrupting mitotic processes.

- Targeting specific signaling pathways involved in cancer progression.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds have shown promising results. For instance, derivatives containing the methoxybenzyl group have been noted for their effectiveness against various bacterial strains. The presence of the boron moiety is believed to enhance membrane permeability and promote microbial cell death .

Comparative Analysis of Biological Activities

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 10 µM (A375) | Moderate against E. coli | Apoptosis induction |

| Similar Pyrrole Derivative | 5 µM (HeLa) | Strong against S. aureus | Cell cycle disruption |

Research Findings

Research has indicated that compounds with similar structures often exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents that minimize side effects associated with traditional chemotherapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole-Based Boronate Esters

Compound 5a : 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl-1H-Pyrrole

- Structure : Lacks the 2-carboxylate and 1-methoxybenzyl groups; instead, has a benzyl group at the pyrrole’s 4-position.

- Synthesis : Prepared via pinacol boronate esterification of a benzyl-pyrrole precursor, purified via PTLC (24% yield) .

- Applications : Primarily used in cross-coupling reactions but with reduced solubility compared to the main compound due to the absence of polar carboxylate and methoxy groups.

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (1l)

- Properties: Melting point 243–245°C, highlighting how electron-withdrawing groups (e.g., nitro, cyano) increase crystallinity .

Pyrazole-Based Boronate Esters

1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole

- Structure : Pyrazole ring with a methyl group at N1 and boronate at C3.

- Properties : Purity ≥98%, melting point unspecified. Used as a pesticide/pharmaceutical intermediate .

- Reactivity : Pyrazole’s electron-deficient nature accelerates cross-coupling compared to pyrrole derivatives.

1-(2,2-Diethoxyethyl)-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole

Benzyl-Substituted Boronate Esters

1-(4-Methoxybenzyl)-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole

- Structure : Similar to the main compound but with a pyrazole core.

- Commercial Availability : Widely available (CAS 1105039-88-0) with ≥98% purity, indicating industrial relevance .

- Comparison : The pyrazole’s lower aromaticity may reduce stability under acidic conditions compared to pyrrole derivatives.

Comparative Data Table

Key Research Findings

- Reactivity in Cross-Coupling : The main compound’s pyrrole ring and electron-donating methoxybenzyl group may slow coupling kinetics compared to pyrazole analogs but improve regioselectivity .

- Stability : Pinacol boronate esters are generally stable, but the 4-methoxybenzyl group in the main compound may offer steric protection against hydrolysis .

- Industrial Relevance : Commercial availability of pyrazole analogs (e.g., CAS 761446-44-0) suggests scalability, whereas pyrrole derivatives like the main compound may require optimized synthetic routes .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what challenges arise during purification?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. A common approach involves:

- Step 1 : Functionalization of the pyrrole core at the 4-position with a boronate ester (e.g., via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst) .

- Step 2 : Protection of the pyrrole nitrogen with a 4-methoxybenzyl group to prevent undesired side reactions .

- Step 3 : Esterification at the 2-position using methyl chloroformate.

Q. Challenges :

- Purification : The boronate ester is sensitive to protic solvents, necessitating anhydrous column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures).

- Stability : The 4-methoxybenzyl group may undergo deprotection under acidic conditions, requiring neutral pH during workup .

Q. How can researchers confirm the structural integrity of this compound?

Key characterization methods include:

- NMR Spectroscopy :

- HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₂₂H₂₇BN₂O₅: 434.2012) .

Q. What are the solubility and storage guidelines for this compound?

- Solubility : Highly soluble in THF, DCM, and DMSO; sparingly soluble in water or alcohols .

- Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the boronate ester .

Advanced Research Questions

Q. How does the steric bulk of the 4-methoxybenzyl group influence reactivity in cross-coupling reactions?

The 4-methoxybenzyl group introduces steric hindrance, which:

- Slows transmetalation in Suzuki reactions, requiring elevated temperatures (80–100°C) .

- Reduces side reactions (e.g., protodeboronation) by shielding the boron center.

Experimental validation : Compare coupling yields with analogs lacking the 4-methoxybenzyl group (e.g., methyl-protected derivatives) .

Q. What strategies resolve contradictions in catalytic efficiency across different reaction conditions?

Discrepancies in catalytic activity (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) may arise from:

Q. How can computational modeling predict the compound’s behavior in aqueous environments?

- DFT calculations : Assess the hydrolysis pathway of the boronate ester under varying pH. Key findings include:

Q. What are the implications of electronic effects on regioselectivity in functionalization reactions?

The electron-withdrawing carboxylate group at the 2-position directs electrophilic substitution to the 5-position of the pyrrole ring. Validation :

- Halogenation : Bromine selectively adds to the 5-position in DCM at 0°C .

- Suzuki coupling : Partner aryl halides couple exclusively at the boron-bearing 4-position .

Data Contradiction Analysis

Q. Why do reported melting points vary across suppliers?

Discrepancies (e.g., 144–145°C vs. 162–163°C) may stem from:

- Polymorphism : Different crystalline forms due to solvent used in recrystallization.

- Purity : Lower-grade samples (e.g., 95% vs. 98%) contain impurities that depress melting points .

Resolution : Validate purity via HPLC (retention time >99%) and DSC (sharp endothermic peak) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.